N,N'-Di-tert-butyl-1-methoxy-N''-methylsilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine is an organosilicon compound characterized by the presence of silicon, nitrogen, and oxygen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to control temperature, pressure, and reaction time. Purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine involves its interaction with molecular targets and pathways within a given system. The compound may act as a catalyst or reactant, facilitating specific chemical transformations. The exact mechanism depends on the context of its application, such as its role in catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
N,N’-Di-tert-butyl-1,3-propanediamine: An organosilicon compound with similar structural features.
Di-tert-butyl N,N-diethylphosphoramidite: Another organosilicon compound with comparable reactivity.
Uniqueness: N,N’-Di-tert-butyl-1-methoxy-N’'-methylsilanetriamine is unique due to its specific combination of tert-butyl, methoxy, and methyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
923560-88-7 |
---|---|
Molekularformel |
C10H27N3OSi |
Molekulargewicht |
233.43 g/mol |
IUPAC-Name |
N-[(tert-butylamino)-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H27N3OSi/c1-9(2,3)12-15(11-7,14-8)13-10(4,5)6/h11-13H,1-8H3 |
InChI-Schlüssel |
GRZOGIAGXQSDFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N[Si](NC)(NC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.